Cytidine-1',2',3',4',5'-13C5

Stable Isotope Labeling Analytical Chemistry Metabolomics

Choose Cytidine-1',2',3',4',5'-13C5 for unambiguous metabolic tracking—uniform 13C5-ribose labeling resolves nucleoside salvage and pentose phosphate pathway fate independently, eliminates endogenous interference in quantitative LC-MS/MS via clean +5 Da mass shift, and provides dense through-bond NMR correlations unattainable with unlabeled, base-only, or single-site labeled analogs.

Molecular Formula C₄¹³C₅H₁₃N₃O₅
Molecular Weight 248.18
Cat. No. B1157554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-1',2',3',4',5'-13C5
Synonyms4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone-1’,2’,3’,4’,5’-13C5;  1-β-D-ribosylcytosine-1’,2’,3’,4’,5’-13C5;  1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine-1’,2’,3’,4’,5’-13C5;  Cytosine Riboside-1’,2’,3’,4’,5’-13C5;  NSC 20258-1’,2’,3’,
Molecular FormulaC₄¹³C₅H₁₃N₃O₅
Molecular Weight248.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 0.05 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine-1',2',3',4',5'-13C5: A Fully 13C5-Labeled Nucleoside for High-Fidelity Isotopic Tracing and Structural Biology


Cytidine-1',2',3',4',5'-13C5 is a stable isotope-labeled analog of the endogenous pyrimidine nucleoside cytidine, in which all five carbon atoms of the ribose moiety are uniformly substituted with the non-radioactive carbon-13 isotope. It serves as a chemically identical but mass-shifted tracer for cytidine in metabolic flux analysis, as an internal standard for mass spectrometry-based quantification, and as a site-specific NMR probe to resolve structural ambiguities in RNA and protein-RNA complexes [1]. The compound retains the full biological recognition and enzymatic processing of unlabeled cytidine while providing a distinct isotopic signature that enables precise tracking and quantitation .

Why Unlabeled Cytidine or Base-Only 13C-Labeled Analogs Cannot Substitute for Cytidine-1',2',3',4',5'-13C5


Generic substitution with unlabeled cytidine fails because it is indistinguishable from the endogenous pool, precluding its use as a tracer or internal standard in quantitative LC-MS/MS workflows where isotopic differentiation is mandatory. Conversely, substituting with cytidine analogs labeled only on the nucleobase (e.g., 6-13C-cytidine) cannot track the metabolic fate of the ribose sugar moiety, which undergoes independent and biologically significant transformations (e.g., entry into the pentose phosphate pathway). Cytidine-1',2',3',4',5'-13C5 uniquely enables the simultaneous, unambiguous tracking of both the intact nucleoside and its ribose-derived metabolites, providing a level of metabolic resolution that single-site or base-only labeled compounds cannot achieve . Furthermore, for NMR structural studies, the uniform 13C5-labeling of the ribose ring provides a dense network of through-bond correlations that dramatically simplifies resonance assignment and improves structural precision compared to unlabeled or sparsely labeled RNA, which suffer from severe signal overlap and low sensitivity [1].

Cytidine-1',2',3',4',5'-13C5: Quantitative Differentiation Evidence for Scientific Procurement


Isotopic Purity and Chemical Purity: 98 Atom% 13C and 98% CP Compared to Unlabeled Cytidine

Cytidine-1',2',3',4',5'-13C5 is supplied with a minimum isotopic enrichment of 98 atom% 13C and a chemical purity of 98% (by CP), as specified by a major isotope vendor . In contrast, unlabeled cytidine (CAS 65-46-3) possesses only the natural 13C abundance of approximately 1.1% [1], making it effectively 'invisible' in isotope-resolved assays. This high isotopic enrichment ensures that >98% of the cytidine molecules in the sample contribute a distinct +5 Da mass shift, maximizing signal-to-noise ratio and quantification accuracy in LC-MS applications.

Stable Isotope Labeling Analytical Chemistry Metabolomics

NMR Spectral Resolution: Uniform 13C5 Labeling Enables Unambiguous Resonance Assignment vs. Unlabeled RNA

Incorporation of [13C5]-labeled ribose moieties into RNA, via solid-phase synthesis using the corresponding phosphoramidites, enables the assignment of a high number of sugar-sugar and intermolecular NOEs that are otherwise unresolved [1]. Studies show this labeling strategy directly improves the precision and accuracy of resulting NMR structures of protein-RNA complexes. In contrast, unlabeled RNA or RNA with sparse 13C-labeling (e.g., a single 2'-13C label) yields highly congested spectra with severe signal overlap, particularly in the ribose region, preventing unambiguous resonance assignment and limiting the size of RNA molecules amenable to NMR analysis [2].

NMR Spectroscopy Structural Biology RNA Dynamics

Metabolic Tracing Fidelity: Tracking Ribose Fate Distinct from Nucleobase vs. Unlabeled or Base-Labeled Analogs

The 13C5-labeling of the ribose moiety allows for the independent tracking of the ribose portion of the molecule, distinct from the nucleobase . In metabolic tracing experiments, this enables the quantification of fluxes into the pentose phosphate pathway (PPP) and nucleotide salvage pathways that process the sugar backbone. This capability is not possible with unlabeled cytidine, which is indistinguishable from the endogenous pool, nor with cytidine labeled only on the base (e.g., 6-13C-cytidine [1]), which cannot report on ribose-specific metabolic fates. The quantitative measurement of these fluxes provides a dynamic view of cellular metabolism unattainable with simple metabolite profiling.

Metabolic Flux Analysis Nucleotide Metabolism LC-MS

LC-MS/MS Quantification: +5 Da Mass Shift Provides Superior Signal Separation vs. Lower-Labeled Internal Standards

Cytidine-1',2',3',4',5'-13C5 is used as an internal standard (rC-13C5) for the quantitative analysis of modified nucleosides . The +5 Da mass shift from the five 13C atoms provides a clear and unambiguous separation from the unlabeled analyte (M and M+5), minimizing isotopic overlap between the analyte's natural isotopic envelope and the internal standard's signal. This is a quantitative improvement over using an internal standard with a smaller mass shift (e.g., a single 13C label), where the M+1 signal from the standard can overlap with the M+1 signal from the naturally occurring 13C in the analyte, introducing quantification bias. A +5 Da shift ensures that the standard's primary quantification peak is well-resolved in the mass spectrum, enhancing accuracy and linearity of the assay [1].

Quantitative Mass Spectrometry Isotope Dilution Internal Standards

Primary Scientific and Industrial Applications for Cytidine-1',2',3',4',5'-13C5 Driven by Quantitative Differentiation


High-Resolution NMR Structure Determination of Protein-RNA Complexes

Researchers studying the structure of protein-RNA complexes, particularly those involving single-stranded RNA, use Cytidine-1',2',3',4',5'-13C5 as a precursor for synthesizing 13C5-ribose-labeled RNA oligonucleotides via solid-phase synthesis. As demonstrated in [1], this uniform labeling of the ribose ring is essential for resolving the severe signal overlap in the sugar region of NMR spectra. It enables the unambiguous assignment of a high number of sugar-sugar and intermolecular NOEs, directly improving the precision and accuracy of the final 3D structures. The alternative, using unlabeled or sparsely labeled RNA, often fails to yield interpretable data for complexes of moderate size, making this compound indispensable for this specific research niche.

Quantitative LC-MS/MS Internal Standard for Nucleoside Analysis

In bioanalytical and clinical chemistry labs, Cytidine-1',2',3',4',5'-13C5 (designated rC-13C5) serves as a highly robust internal standard for the absolute quantification of cytidine and its modified forms in complex biological samples . Its +5 Da mass shift provides superior analytical performance over a single 13C-labeled analog (+1 Da shift) by minimizing isotopic cross-talk between the analyte's natural isotopic envelope and the internal standard. This leads to improved assay accuracy, precision, and linearity, which are critical for biomarker validation studies and pharmacokinetic analysis of nucleoside-based therapeutics.

Dissecting Nucleotide and Ribose-Specific Metabolic Fluxes in Cancer and Stem Cell Biology

Investigators studying metabolic reprogramming in cancer or stem cells utilize Cytidine-1',2',3',4',5'-13C5 in stable isotope-resolved metabolomics (SIRM) experiments. By feeding cells this tracer and analyzing the resulting intracellular metabolites by LC-MS or NMR, they can independently track the fate of the ribose sugar moiety—its salvage into CTP and its oxidation in the pentose phosphate pathway . This level of metabolic resolution is unattainable with unlabeled or base-only labeled cytidine. This specific application is crucial for understanding the metabolic vulnerabilities of rapidly proliferating cells and for validating the target engagement of drugs that perturb nucleotide metabolism.

Synthesis of Isotopically Labeled RNA Standards for Absolute Quantification

Researchers developing quantitative assays for RNA molecules (e.g., for viral load testing or gene expression analysis) require accurately quantified, isotopically labeled RNA standards. Cytidine-1',2',3',4',5'-13C5 can be enzymatically converted to cytidine-13C5 triphosphate (CTP) and incorporated into RNA transcripts via in vitro transcription . The resulting 13C5-labeled RNA serves as an ideal internal standard that co-purifies and co-ionizes identically to the target analyte but can be distinguished by its characteristic +5 Da mass shift per cytidine residue, enabling precise, absolute quantification by LC-MS/MS.

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